6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine
Description
Introduction and Background to Benzotriazole Research
Historical Context of Benzotriazole Derivatives in Scientific Research
Benzotriazole (BTA), first synthesized in 1889 by G. Schultz, initially served as a corrosion inhibitor due to its ability to form protective metal complexes. Its transition to biomedical applications began in the mid-20th century when researchers recognized its capacity to interact with biological targets, such as enzymes and nucleic acids. Early derivatives focused on simple alkylation and acylation reactions, but the 1980s marked a turning point with systematic investigations into antimicrobial properties. For instance, N-alkylated benzotriazoles demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 12.5 mg/mL. These findings established benzotriazoles as a scaffold worthy of pharmaceutical optimization.
The structural plasticity of benzotriazole allowed for diverse substitutions, enabling researchers to fine-tune solubility, bioavailability, and target affinity. By the 2000s, over 200 patents highlighted benzotriazole derivatives in anticancer, antiviral, and anti-inflammatory contexts. A notable example includes trifluoromethyl-substituted derivatives, which exhibited enhanced metabolic stability and binding to bacterial efflux pumps.
Evolution of Naphthyl-Substituted Benzotriazole Research
Naphthyl-substituted benzotriazoles emerged as a specialized subclass following discoveries that extended aromatic systems improve intercalation with biological macromolecules. The naphthyl group’s planar geometry and hydrophobic surface area facilitate interactions with enzyme active sites and DNA grooves. For example, naphthyl-functionalized benzophenones demonstrated nanomolar efficacy against HIV-1 reverse transcriptase, with compound 10i achieving an EC₅₀ of 4.8 nM against wild-type HIV-1. This activity was attributed to π-π stacking with tyrosine residues in the enzyme’s hydrophobic pocket.
In the case of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine, the 1-naphthyl group at position 2 likely enhances binding to viral proteases or bacterial topoisomerases, while the methyl group at position 6 modulates electron density across the triazole ring. Comparative studies of naphthyl vs. phenyl substitutions reveal a 3–5-fold increase in antimicrobial potency, underscoring the naphthyl moiety’s role in improving target engagement.
Significance of Amine-Functionalized Benzotriazoles in Contemporary Scientific Inquiry
The introduction of amine groups at position 5 of the benzotriazole core addresses key challenges in drug design, such as aqueous solubility and hydrogen-bonding capacity. Amine-functionalized derivatives exhibit improved pharmacokinetic profiles compared to their non-polar analogs. For instance, 2-aminobenzothiazole derivatives demonstrated 76–80% yields in microwave-assisted Schiff base formations, enabling rapid synthesis of antiviral agents.
In this compound, the primary amine at position 5 may serve dual roles: (1) acting as a hydrogen bond donor to stabilize enzyme-inhibitor complexes, and (2) enhancing solubility for better oral bioavailability. Structural analogs with similar amine substitutions showed 2–3-fold higher antifungal activity against Candida albicans compared to non-aminated counterparts, likely due to improved membrane penetration.
Table 1: Comparative Bioactivity of Benzotriazole Derivatives
Properties
IUPAC Name |
6-methyl-2-naphthalen-1-ylbenzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-11-9-15-16(10-14(11)18)20-21(19-15)17-8-4-6-12-5-2-3-7-13(12)17/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAMBODMBMDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-naphthylamine and 6-methyl-1H-benzotriazole, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile reagent in organic synthesis.
Table 1: Common Reactions Involving 6-Methyl-2-(1-Naphthyl)-2H-1,2,3-Benzotriazol-5-Amine
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Naphthoquinones |
| Reduction | Sodium borohydride | Methanol | Amines or alcohols |
| Substitution | Bromine | Catalytic conditions | Halogenated derivatives |
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that derivatives of benzotriazole can effectively inhibit the growth of various bacterial strains. For instance, the compound has demonstrated activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| Benzotriazole Derivative A | Escherichia coli | 25 μg/mL |
| Benzotriazole Derivative B | Pseudomonas aeruginosa | 50 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown cytostatic effects on various cancer cell lines with IC50 values ranging from 1.23 to 7.39 µM.
Table 3: Cytotoxicity Data of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine | HeLa | 5.0 |
| Benzotriazole Derivative C | MCF7 | 3.7 |
| Benzotriazole Derivative D | A549 | 4.5 |
The mechanism of action for its biological effects is believed to involve interactions with specific molecular targets through hydrogen bonding and π-π stacking interactions, modulating enzyme activities or receptor functions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the antibacterial properties of benzotriazole derivatives against resistant bacterial strains found that modifications to the benzotriazole ring could lead to enhanced activity. The presence of bulky hydrophobic groups significantly improved potency against resistant strains like MRSA.
Case Study 2: Anticancer Research
In another investigation into the anticancer effects of benzotriazole derivatives on cancer cell lines, it was observed that compounds with larger conjugated systems exhibited improved membrane permeability and targeting efficiency. This study highlighted the potential for developing new anticancer agents based on structural modifications of benzotriazoles.
Mechanism of Action
The mechanism of action of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs of 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine, focusing on substituent differences and their impact on molecular weight, solubility, and other properties:
*Estimated based on molecular formula.
Key Observations :
- Naphthyl vs. Phenyl Substituents : The 1-naphthyl group in the target compound increases molecular weight (~274.3) compared to phenyl analogs (e.g., 228.23–274.70). This higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Positional Effects : Meta-substituted chloro groups (e.g., 3-chloro-4-methoxyphenyl in CAS 380584-27-0) introduce steric and electronic effects that could modulate binding interactions in biological systems compared to para-substituted derivatives .
Biological Activity
6-Methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine is a member of the benzotriazole family, known for its diverse applications in chemistry and biology. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the biological activity of this compound, supported by data tables and research findings.
Molecular Formula: C17H16N4
Molecular Weight: 284.34 g/mol
CAS Number: 676470-26-1
The compound features a naphthyl moiety and a benzotriazole structure, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 2-naphthylamine with 6-methyl-1H-benzotriazole under specific conditions using catalysts to achieve high yields.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in the structure enhances their potency against resistant strains such as MRSA .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| Benzotriazole Derivative A | Escherichia coli | 25 μg/mL |
| Benzotriazole Derivative B | Pseudomonas aeruginosa | 50 μg/mL |
Anticancer Activity
The anticancer potential of benzotriazoles has been extensively studied. For example, derivatives similar to 6-methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine have shown cytostatic effects on various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 1.23 to 7.39 µM against different cancer types . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine | HeLa | 5.0 |
| Benzotriazole Derivative C | MCF7 | 3.7 |
| Benzotriazole Derivative D | A549 | 4.5 |
The biological activity of 6-methyl-2-(1-naphthyl)-2H-benzotriazol-5-amine is attributed to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects such as growth inhibition in cancer cells and antimicrobial activity against pathogens .
Study on Anticancer Effects
A study conducted on the effects of benzotriazole derivatives on cancer cell lines demonstrated that the presence of naphthyl groups significantly enhanced the cytotoxicity compared to other substitutions. The study highlighted that compounds with larger conjugated systems showed improved membrane permeability and targeting efficiency .
Study on Antimicrobial Effects
Another investigation focused on the antibacterial properties of benzotriazole derivatives against resistant bacterial strains found that modifications to the benzotriazole ring could lead to enhanced activity. Specifically, compounds with electron-withdrawing groups exhibited increased potency against Staphylococcus aureus strains .
Q & A
Q. What are the standard synthetic routes for 6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-amine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted aniline derivatives with nitrous acid or azide precursors under controlled conditions. For example:
- Step 1: React 5-amino-1-methylbenzotriazole (or a precursor) with 1-naphthylamine in the presence of a coupling agent (e.g., POCl₃ or HATU) to form the naphthyl-substituted intermediate .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize using ethanol or acetonitrile to enhance purity .
- Optimization: Monitor reaction progress with TLC or HPLC. Adjust stoichiometry and temperature to minimize byproducts like unsubstituted benzotriazoles.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., NH₂ group at position 5 and methyl at position 6) .
- IR Spectroscopy: Identify NH stretching (~3400 cm) and C=N/C=C vibrations (~1600 cm) to verify the benzotriazole core .
- X-ray Crystallography: Employ SHELX software for structure refinement. Single-crystal diffraction resolves ambiguities in substituent orientation (e.g., naphthyl group spatial arrangement) .
Advanced Research Questions
Q. How does UV irradiation affect the photochemical stability of this compound?
Methodological Answer:
Q. What computational approaches predict the electronic and tautomeric behavior of this compound?
Methodological Answer:
- DFT Modeling: Use B3LYP/6-311++G(d,p) to calculate tautomeric equilibria (e.g., 1H vs. 2H benzotriazole forms). Compare with experimental IR/NMR data .
- Electronic Properties: Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity in biological or catalytic systems. Solvent effects (PCM model) refine accuracy .
Q. How can researchers evaluate the antitumor potential of this compound, and what mechanistic insights are critical?
Methodological Answer:
Q. What strategies resolve contradictions in crystallographic data for substituted benzotriazoles?
Methodological Answer:
- Redundancy Checks: Collect multiple datasets (e.g., at different temperatures) to confirm unit cell parameters.
- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence tests (<5% discrepancy) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
